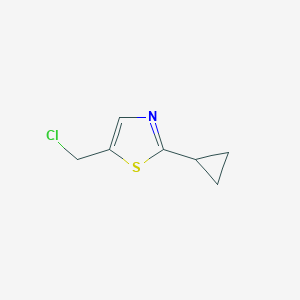
(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Piridin-2-il)-1,3,4-tiadiazol-2-il)metanamina dihidrocloruro es un compuesto heterocíclico que contiene un anillo de piridina y un anillo de tiadiazol. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en varios campos como la química medicinal, la farmacología y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5-(Piridin-2-il)-1,3,4-tiadiazol-2-il)metanamina dihidrocloruro típicamente implica la formación del anillo tiadiazol seguida de la introducción de la porción de piridina. Un método común implica la ciclización de derivados de tiosemicarbazida apropiados con α-halocetonas o α-haloésteres en condiciones ácidas o básicas. El intermedio de tiadiazol resultante se hace reaccionar entonces con piridina-2-carboxaldehído para formar el compuesto deseado. El paso final implica la conversión de la base libre a su sal dihidrocloruro mediante tratamiento con ácido clorhídrico.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación eficientes como la cristalización y la cromatografía para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(5-(Piridin-2-il)-1,3,4-tiadiazol-2-il)metanamina dihidrocloruro puede experimentar varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para obtener derivados de aminas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo amino puede ser reemplazado por otros nucleófilos como haluros, tioles o aminas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio, ácido acético y agua.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio, etanol y tetrahidrofurano.
Sustitución: Haluros, tioles, aminas y disolventes apropiados como diclorometano o acetonitrilo.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de aminas.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(5-(Piridin-2-il)-1,3,4-tiadiazol-2-il)metanamina dihidrocloruro tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora su potencial efecto terapéutico, incluyendo actividades antiinflamatorias, antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (5-(Piridin-2-il)-1,3,4-tiadiazol-2-il)metanamina dihidrocloruro implica su interacción con dianas moleculares específicas como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad, o interactuar con un receptor, modulando sus vías de señalización. Estas interacciones pueden conducir a diversos efectos biológicos, como la inhibición de la proliferación celular, la inducción de la apoptosis o la modulación de las respuestas inmunitarias.
Comparación Con Compuestos Similares
Compuestos similares
- (5-(Piridin-2-il)-1,3,4-tiadiazol-2-il)metanol
- (5-(Piridin-2-il)-1,3,4-tiadiazol-2-il)ácido acético
- (5-(Piridin-2-il)-1,3,4-tiadiazol-2-il)etilamina
Unicidad
(5-(Piridin-2-il)-1,3,4-tiadiazol-2-il)metanamina dihidrocloruro es único debido a su combinación específica de un anillo de piridina y un anillo de tiadiazol, lo que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C8H10Cl2N4S |
|---|---|
Peso molecular |
265.16 g/mol |
Nombre IUPAC |
(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H8N4S.2ClH/c9-5-7-11-12-8(13-7)6-3-1-2-4-10-6;;/h1-4H,5,9H2;2*1H |
Clave InChI |
HFHKTDDUZTVYSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NN=C(S2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1H-benzo[d]imidazol-6-amine](/img/structure/B11781271.png)
![Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11781273.png)
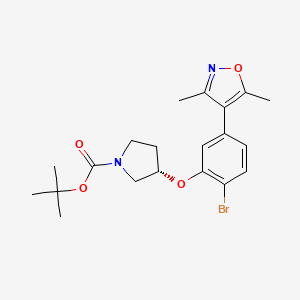
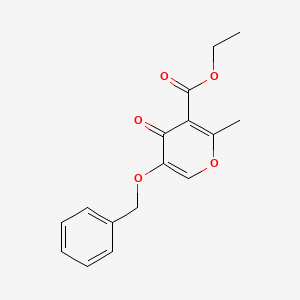

![5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11781301.png)
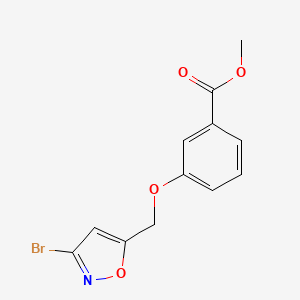

![7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781322.png)
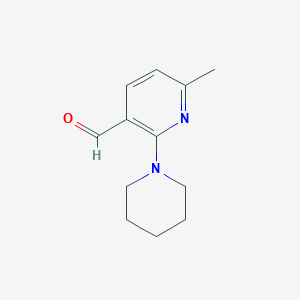

![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)
![3-Amino-2-chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11781352.png)
